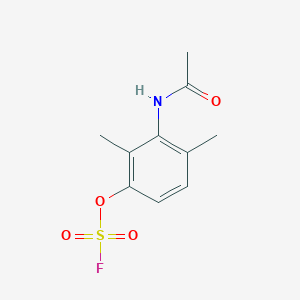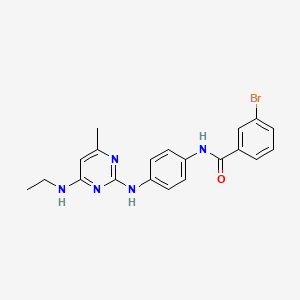
3-bromo-N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzamide is a chemical compound that belongs to the class of kinase inhibitors. It is commonly used in scientific research to study the mechanisms of certain biological processes and to develop new treatments for various diseases.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A study by Laxmi, Ravi, and Nath (2019) described the synthesis of derivatives similar to the compound , focusing on their chemical structure characterization using techniques like IR, 1H, 13C NMR, and MS. This research highlights the methodological aspects of synthesizing such compounds (Laxmi, Ravi, & Nath, 2019).
Antimicrobial Activity
- The same study also explored the antibacterial and antifungal activities of these derivatives against various Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans and Aspergillus fumigatus. This indicates the potential biomedical applications of these compounds in combating microbial infections (Laxmi, Ravi, & Nath, 2019).
Antiviral and Cytotoxic Activity
- Dinakaran et al. (2003) synthesized a series of compounds, including 6-bromo-2,3-disubstitued-4(3H)-quinazolinones, and tested their antiviral activity and cytotoxicity. Although the compound is not directly mentioned, this study provides insight into the potential antiviral applications of structurally similar compounds (Dinakaran, Selvam, Declercq, & Sridhar, 2003).
Hydrogen-Bond Donors and Acceptors in Aromatic N-Heterocycles
- A study by Aakeröy et al. (2007) focused on the synthesis of bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents. This research is relevant as it discusses the balance of hydrogen-bond donors and acceptors in compounds structurally related to 3-bromo-N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzamide, which is critical for their supramolecular chemistry applications (Aakeröy, Schultheiss, Desper, & Moore, 2007).
Inhibitory Activity Against Endo-Beta-Glucuronidase Heparanase
- Research by Xu et al. (2006) describes a novel class of compounds, including derivatives similar to the target compound, as inhibitors of heparanase. These findings suggest potential applications in the field of cancer therapy, given heparanase's role in tumor metastasis and angiogenesis (Xu et al., 2006).
Synthesis and Characterization of N-Benzimidazol-1-Yl-Methyl-Benzamide Derivatives
- A study by Sethi et al. (2016) synthesized N-benzimidazol-1-yl-methyl-benzamide derivatives and evaluated their antimicrobial activity. This research is significant as it relates to the synthesis and biological evaluation of compounds similar to this compound (Sethi, Arora, Saini, & Jain, 2016).
Propiedades
IUPAC Name |
3-bromo-N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN5O/c1-3-22-18-11-13(2)23-20(26-18)25-17-9-7-16(8-10-17)24-19(27)14-5-4-6-15(21)12-14/h4-12H,3H2,1-2H3,(H,24,27)(H2,22,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJLELNIBHTXED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-benzyl-7-[(3-methoxypropyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2464748.png)
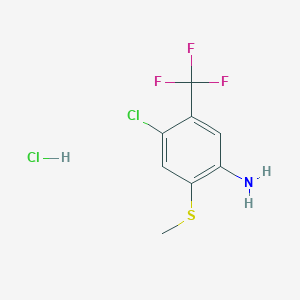
![4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-N-(4-methoxyphenyl)-1,3-thiazol-2-amine](/img/structure/B2464750.png)
![4-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2464751.png)
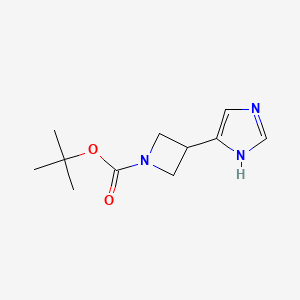



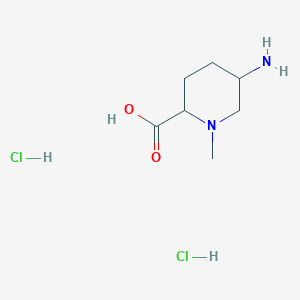
![8-((2-(3-methoxyphenyl)thiazolidin-3-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2464760.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((4-chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B2464761.png)
![1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2,6-dichlorobenzyl)oxime](/img/structure/B2464764.png)

